molecular formula C19H17NO6 B11156391 5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11156391
M. Wt: 355.3 g/mol
InChI Key: MXPTZTOJGPHINX-UHFFFAOYSA-N
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Description

5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-nitrophenol, which is formed by the irradiation of 2-chloro-4-nitroanisole in aqueous NaOH at 25°C . This intermediate is then subjected to further reactions to introduce the chromen-2-one core and the dimethyl substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methoxy-5-nitrophenyl)methoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

5-[(2-methoxy-5-nitrophenyl)methoxy]-4,7-dimethylchromen-2-one

InChI

InChI=1S/C19H17NO6/c1-11-6-16(19-12(2)8-18(21)26-17(19)7-11)25-10-13-9-14(20(22)23)4-5-15(13)24-3/h4-9H,10H2,1-3H3

InChI Key

MXPTZTOJGPHINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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